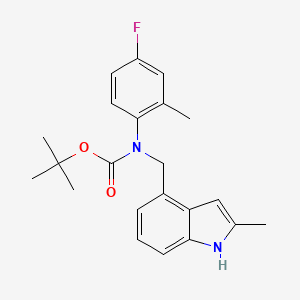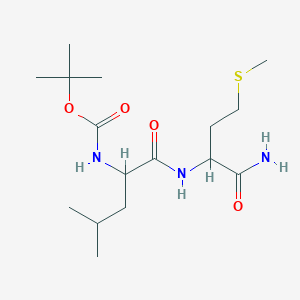
N-Ethyl-N-methylaniline N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methylaniline N-oxide is an organic compound that belongs to the class of N-oxides It is derived from N-ethyl-N-methylaniline, which is a substituted aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methylaniline N-oxide typically involves the oxidation of N-Ethyl-N-methylaniline. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-methylaniline N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: N-Ethyl-N-methylaniline.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-methylaniline N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methylaniline N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the modulation of enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: A related compound with similar chemical properties but without the N-oxide group.
N-Ethylaniline: Another related compound that lacks the N-oxide group but has similar structural features.
N,N-Dimethylaniline: A compound with two methyl groups attached to the nitrogen atom, differing in its reactivity and applications.
Uniqueness
N-Ethyl-N-methylaniline N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
825-19-4 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-ethyl-N-methylbenzeneamine oxide |
InChI |
InChI=1S/C9H13NO/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
FZKGPQBBQCVJBP-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


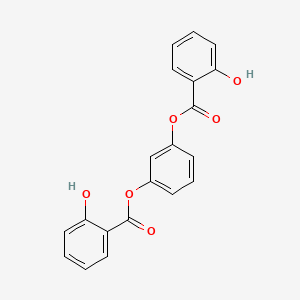
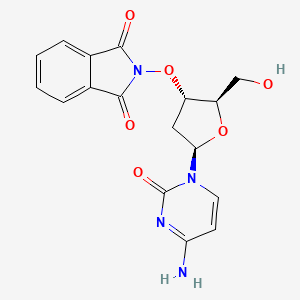
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)

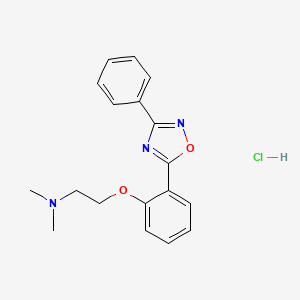

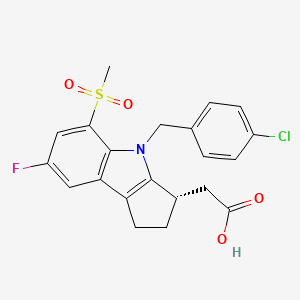
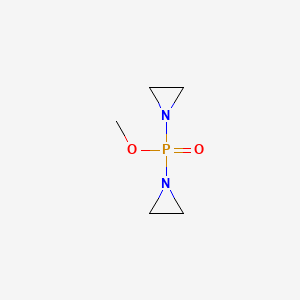
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
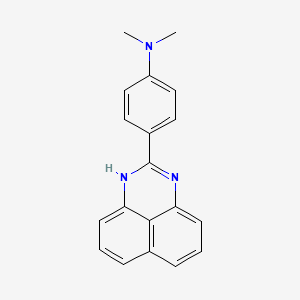
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)

